

Application Notes: Ferrous Sulfide for Enhanced Phosphate Removal in Wastewater Treatment

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Compound of Interest		
Compound Name:	Ferrous sulfide	
Cat. No.:	B072011	Get Quote

Introduction

Excessive phosphorus in wastewater effluents is a primary cause of eutrophication in receiving water bodies. Chemical precipitation is a common and effective method for phosphorus removal. While iron salts like ferric chloride and ferrous sulfate are widely used, **ferrous sulfide** (FeS) presents a unique approach, offering distinct advantages in certain applications. FeS acts as a source of ferrous ions (Fe²+), which can effectively remove phosphate through precipitation, primarily as vivianite (Fe³(PO⁴)²·8H²O), especially under anaerobic or anoxic conditions. Under aerobic conditions, the ferrous iron can be oxidized to ferric iron (Fe³+), which also serves as an excellent precipitant and coagulant for phosphate. These application notes provide detailed protocols and data for researchers utilizing **ferrous sulfide** for enhanced phosphate removal.

Mechanism of Action

The primary mechanism of phosphate removal by **ferrous sulfide** involves the dissociation of FeS to provide ferrous ions (Fe²⁺), which then react with phosphate (PO $_4$ ³⁻). The subsequent reactions are highly dependent on the presence of dissolved oxygen (DO) and the system's pH.

• Anaerobic/Anoxic Conditions (Low DO): In the absence of significant oxygen, the dominant pathway is the precipitation of ferrous phosphate, known as vivianite. The stoichiometric molar ratio for this reaction is 1.5 moles of Fe²⁺ to 1 mole of PO₄³⁻. The optimal pH for vivianite formation is in the neutral to slightly alkaline range (pH 7-8).[1]

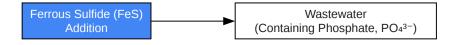


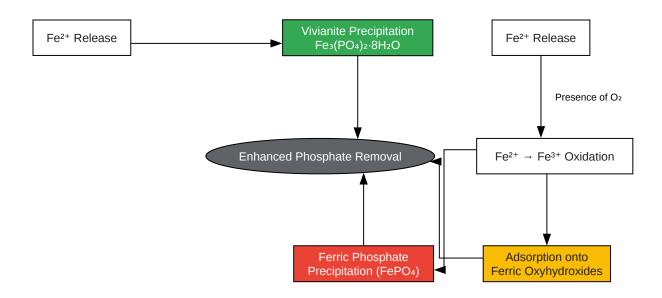
 $3FeS + 2H_3PO_4 + 8H_2O \rightarrow Fe_3(PO_4)_2 \cdot 8H_2O(s) + 3H_2S$

- Aerobic Conditions (High DO): When dissolved oxygen is present, Fe²⁺ is oxidized to Fe³⁺. This ferric iron is highly effective at removing phosphate through two main pathways:
 - Precipitation: Fe³⁺ reacts directly with phosphate to form insoluble ferric phosphate (FePO₄). The theoretical molar ratio is 1:1.
 - Adsorption: Fe³⁺ hydrolyzes to form amorphous ferric oxyhydroxides (e.g., Fe(OH)₃),
 which are excellent adsorbents for dissolved phosphate.[2][3]

This dual-pathway mechanism makes FeS a versatile agent for phosphate removal across different wastewater treatment process zones.

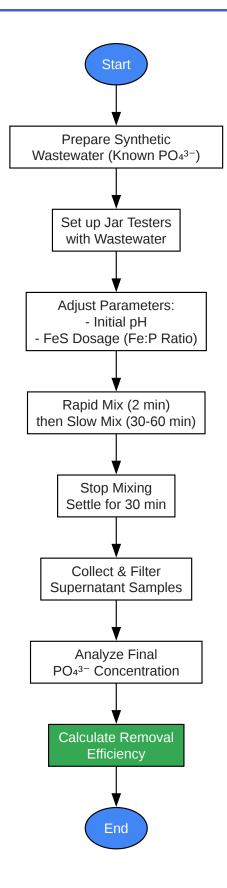












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